molecular formula C28H22 B1600758 9,10-Di-p-tolylanthracene CAS No. 43217-31-8

9,10-Di-p-tolylanthracene

Cat. No.: B1600758
CAS No.: 43217-31-8
M. Wt: 358.5 g/mol
InChI Key: DNJUFDQOIUPQMN-UHFFFAOYSA-N
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Description

9,10-Di-p-tolylanthracene: is an organic compound with the molecular formula C28H22 . It is a derivative of anthracene, where two p-tolyl groups are attached at the 9 and 10 positions of the anthracene core. This compound is known for its photoluminescent properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Di-p-tolylanthracene typically involves the Friedel-Crafts alkylation reaction. The process starts with anthracene, which undergoes alkylation with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9,10-Di-p-tolylanthracene is used as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it valuable in the development of advanced display technologies .

Biology and Medicine: While specific biological applications are less common, the compound’s photoluminescent properties can be utilized in bioimaging and diagnostic assays. Its ability to generate singlet oxygen upon photoexcitation can also be explored for photodynamic therapy .

Industry: In addition to its use in OLEDs, this compound is employed in the development of sensors and other photonic devices. Its stability and luminescent properties make it suitable for various industrial applications .

Mechanism of Action

The photoluminescent properties of 9,10-Di-p-tolylanthracene arise from its ability to absorb light and re-emit it at a different wavelength. Upon excitation, the compound undergoes a transition from the ground state to an excited singlet state. The relaxation of this excited state results in the emission of light. The molecular targets and pathways involved in this process include the electronic transitions within the anthracene core and the interactions between the p-tolyl groups and the anthracene framework .

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of p-tolyl groups.

    9,10-Dihydro-9,10-dimethyl-9,10-anthracenediol: A reduced form with hydroxyl groups.

    9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene: A halogenated derivative.

Uniqueness: 9,10-Di-p-tolylanthracene is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties. The presence of p-tolyl groups enhances its stability and luminescence compared to other derivatives. This makes it particularly valuable in optoelectronic applications .

Properties

IUPAC Name

9,10-bis(4-methylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUFDQOIUPQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458911
Record name 9,10-Di-p-tolylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43217-31-8
Record name 9,10-Di-p-tolylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Di-p-tolyl-anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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